Superior Potency Against Carbonic Anhydrase Isoform I (CAI) Versus Acetazolamide
Dichlorphenamide exhibits 208-fold higher inhibitory potency against human carbonic anhydrase I (hCA I) compared to acetazolamide. The Ki value for dichlorphenamide against hCA I is 1.20 nM, whereas acetazolamide displays a Ki of 250 nM [1]. This stark difference in isoform affinity suggests that dichlorphenamide may be more effective in tissues where CAI is the predominant isoform.
| Evidence Dimension | Inhibitory constant (Ki) against human CAI |
|---|---|
| Target Compound Data | Ki = 1.20 nM |
| Comparator Or Baseline | Acetazolamide, Ki = 250 nM |
| Quantified Difference | 208-fold lower Ki (higher potency) |
| Conditions | Recombinant human CAI, stopped-flow CO2 hydration assay, pH 7.5, 20°C |
Why This Matters
Researchers requiring potent CAI inhibition for specific mechanistic studies or in models where CAI is critical should prioritize dichlorphenamide over acetazolamide.
- [1] PMC10258898. Table 1. Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII Using Acetazolamide (AAZ) as a Reference Drug. https://pmc.ncbi.nlm.nih.gov/articles/PMC10258898/table/tbl1/?report=objectonly View Source
